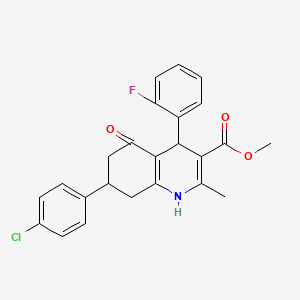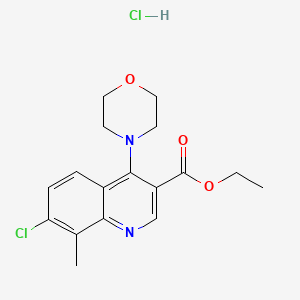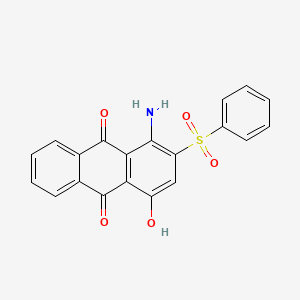![molecular formula C16H25NO3 B5101665 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用機序
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine selectively activates the α7 nAChR, which is predominantly expressed in the central nervous system. Activation of the α7 nAChR leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function and memory. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has anti-inflammatory properties and can modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is a potent and selective α7 nAChR agonist, which makes it an ideal tool for studying the role of α7 nAChR in various neurological disorders. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine is also relatively stable and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has limited solubility in water, which can make it challenging to administer in vivo. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine also has a short half-life, which can limit its therapeutic potential.
将来の方向性
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has shown promising results in animal models of various neurological disorders. Future research should focus on investigating the efficacy and safety of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine in clinical trials. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can also be used as a tool to study the role of α7 nAChR in various neurological disorders. Further studies should also investigate the optimal dosage and administration route of 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine. Finally, 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be used as a lead compound to develop more potent and selective α7 nAChR agonists with improved pharmacokinetic properties.
合成法
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine can be synthesized using a multistep process starting with commercially available 2,6-dimethoxyphenol. The synthesis involves the coupling of the phenol with a butylamine side chain, followed by cyclization to form the pyrrolidine ring. The final step involves the introduction of a phenoxy group to the butylamine side chain. The purity of the synthesized compound can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration in animal models. 1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine has also been investigated for its potential as a treatment for nicotine addiction and withdrawal symptoms.
特性
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-7-9-15(19-2)16(14)20-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIUYHOSIBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5101588.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5101600.png)
![N,N'-[1,2-propanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]diacetamide](/img/structure/B5101604.png)
![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)


![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)
